Ethyl trans-4-phenyl-2-butenoate

Description

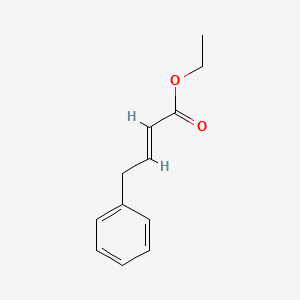

Ethyl trans-4-phenyl-2-butenoate (C₁₂H₁₄O₂, molar mass: 190.24 g/mol) is an α,β-unsaturated ester characterized by a phenyl group at the 4-position and a trans-configuration of the double bond at the 2-position (Figure 1). Its stereochemistry distinguishes it from the cis isomer, which has distinct physicochemical properties due to differences in molecular packing and steric interactions . The compound has been historically cataloged (CAS: 1205-84-1, ChemSpider ID: 245190) but is currently listed as discontinued in commercial quantities, suggesting challenges in synthesis, stability, or demand .

Properties

IUPAC Name |

ethyl (E)-4-phenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZBCBTUPJJIKA-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Flavor and Fragrance Industry

Overview

Ethyl trans-4-phenyl-2-butenoate is prominently used as a flavoring agent in food products and as a fragrance component in cosmetics. Its pleasant aroma enhances consumer appeal, making it an essential ingredient in the flavor and fragrance industry.

Case Study

A study published by the European Food Safety Authority evaluated various flavoring substances, including this compound, highlighting its safety and efficacy as a flavoring agent in food products . The compound contributes to the sensory profile of products, thus influencing consumer preferences.

Pharmaceutical Applications

Overview

This compound serves as an intermediate in synthesizing various pharmaceuticals. Its role is crucial in developing new medications with improved efficacy and safety profiles.

Research Findings

Research has indicated that this compound can be utilized to synthesize pharmaceutically active molecules. For instance, it is involved in producing derivatives that exhibit biological activity, which are essential for drug development .

Data Table: Pharmaceutical Synthesis Pathways

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| 4-Phenylbutanoic acid | Hydrolysis of this compound | 85 |

| 4-Oxo-2-butenoic acid derivatives | Friedel-Crafts reaction | 70 |

| 3-Amino derivatives | Reduction of corresponding esters | 90 |

Organic Synthesis

Overview

this compound is valuable in organic chemistry for creating complex molecules. It acts as a key reagent in research laboratories focused on developing new chemical compounds.

Application Example

In organic synthesis, this compound is often used to produce various substituted phenylbutenoates through nucleophilic substitution reactions. The versatility of this compound allows chemists to explore a wide range of synthetic pathways .

Polymer Chemistry

Overview

In polymer chemistry, this compound is utilized in producing specialty polymers that enhance material properties such as flexibility and durability.

Industry Impact

The use of this compound in polymer production benefits industries like packaging and automotive by improving the performance characteristics of materials. Its incorporation into polymer formulations can lead to the development of innovative products with enhanced functionalities .

Comparison with Similar Compounds

Stereoisomer: Ethyl cis-4-phenyl-2-butenoate

- Molecular Formula : C₁₂H₁₄O₂ (identical to trans isomer).

- No yield or application data are provided, but stereochemistry likely influences reactivity in asymmetric synthesis .

Halogen-Substituted Analog: Ethyl 4-bromo-2-butenoate

- Molecular Formula : C₆H₇BrO₂ (estimated molar mass: ~191.03 g/mol).

- Synthesis: Prepared via bromination of 2-butenoic acid followed by esterification (70.5% yield, 92% purity) .

- Applications : Serves as a pharmaceutical intermediate. The bromine atom enhances electrophilicity, making it suitable for nucleophilic substitution reactions.

Complex Phenoxy-Substituted Ester: Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate

- Molecular Formula : C₁₄H₁₅BrO₅ (molar mass: 343.17 g/mol).

- Key Features: Incorporates bromo, methoxy, and formyl substituents on a phenoxy group, significantly increasing molar mass and polarity.

Multi-Substituted Ester: Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate

- Molecular Formula : C₂₁H₂₀N₂O₃ (molar mass: 348.40 g/mol).

- Synthesis: Produced via a multi-step process involving THF, acyl chlorides, and column chromatography (85% yield). The cyano and methoxy groups enhance electronic diversity, suggesting applications in drug discovery .

Key Findings and Implications

Substituent Effects: Bromine enhances electrophilicity, enabling cross-coupling reactions (e.g., Ethyl 4-bromo-2-butenoate ). Bulky groups (e.g., phenyl) may improve stability but complicate synthesis, as seen in this compound’s discontinued status .

Stereochemical Influence :

- The trans isomer’s configuration likely improves crystallinity and thermal stability compared to the cis form, though experimental data are needed .

Synthetic Complexity :

- Multi-substituted esters (e.g., C₂₁H₂₀N₂O₃) require advanced techniques (e.g., column chromatography) but achieve high yields, suggesting robust methodologies for complex analogs .

Q & A

Q. What mechanisms underlie the compound’s interactions with lipid bilayers in membrane permeability studies?

- Methodological Answer : Use fluorescence anisotropy (DPH probes) and DSC to assess membrane fluidity changes. MD simulations (GROMACS) model partitioning behavior. Correlate logP values with experimental permeability (Caco-2 cell assays) to optimize drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.